1,6-dichlorohexan-2-one

Gas Chromatography Analytical Chemistry Retention Index

1,6-Dichlorohexan-2-one (C6H10Cl2O, MW 169.05 g/mol) is a chlorinated aliphatic ketone featuring two chlorine atoms and a carbonyl group on a six-carbon backbone. This compound belongs to the class of α,ω-dichloroalkanones and is primarily employed as a synthetic intermediate in organic chemistry.

Molecular Formula C6H10Cl2O
Molecular Weight 169
CAS No. 62343-98-0
Cat. No. B6164390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dichlorohexan-2-one
CAS62343-98-0
Molecular FormulaC6H10Cl2O
Molecular Weight169
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dichlorohexan-2-one (CAS 62343-98-0): A Bifunctional Chlorinated Ketone Intermediate for Targeted Organic Synthesis


1,6-Dichlorohexan-2-one (C6H10Cl2O, MW 169.05 g/mol) is a chlorinated aliphatic ketone featuring two chlorine atoms and a carbonyl group on a six-carbon backbone [1]. This compound belongs to the class of α,ω-dichloroalkanones and is primarily employed as a synthetic intermediate in organic chemistry. Its structure confers dual electrophilic reactivity at both the α-chloro and terminal chloro positions, enabling sequential nucleophilic substitution reactions . Commercially available grades typically report purities of 95% or higher, with standard analytical characterization available for quality control .

Why Generic Substitution of 1,6-Dichlorohexan-2-one is Not Feasible: A Procurement Perspective


Substituting 1,6-dichlorohexan-2-one with a generic analog (e.g., 1,6-dichlorohexane or a monochlorohexanone) is not advisable without rigorous validation, as minor structural deviations profoundly alter reaction outcomes. The presence of both a ketone carbonyl and two alkyl chlorides creates a unique reactivity profile; the carbonyl group activates the α-position for specific alkylations while the terminal chloride remains available for subsequent transformations, enabling sequential, site-selective functionalization . Simple replacement with 1,6-dichlorohexane eliminates the carbonyl, precluding enolate chemistry and altering the electrophilicity of the chlorides [1]. Conversely, using a monochloro analog reduces the degree of functionalization possible in a single sequence, requiring additional synthetic steps. These distinctions directly impact reaction yields, purity profiles, and the economic viability of multi-step syntheses [2]. Therefore, procurement decisions must be guided by the specific structural and electronic requirements of the target synthetic route.

Quantitative Differentiation of 1,6-Dichlorohexan-2-one: Evidence-Based Comparison with Analogs


GC Retention Index Differentiation: Precise Analytical Identification of 1,6-Dichlorohexan-2-one from Chlorinated Congeners

The gas chromatographic retention index (RI) of 1,6-dichlorohexan-2-one is systematically distinguishable from its isomeric and homologous chlorinated ketones based on the number and position of chlorine substituents. A comprehensive study established that the difference in retention indices (ΔRI) between chlorinated ketones and their parent carbonyl compounds is constant and additive, allowing for unambiguous identification of specific chloro derivatives in complex mixtures [1]. This provides a critical quality control metric; procurement of the correct isomer (e.g., 1,6-dichloro vs. 1,5-dichloro) is essential as they exhibit different elution profiles and, consequently, different reactivity and purity signatures in downstream applications [1].

Gas Chromatography Analytical Chemistry Retention Index

Electrophilic Reactivity Differentiation: Dual Site Reactivity of 1,6-Dichlorohexan-2-one vs. Monochloro Analogs

The presence of two chlorine atoms in 1,6-dichlorohexan-2-one, combined with an adjacent carbonyl group, confers a distinct electrophilic profile compared to monochlorohexanones or simple alkyl chlorides. The α-chloro position is activated towards nucleophilic substitution by the electron-withdrawing carbonyl, while the terminal chloro group retains standard alkyl halide reactivity. This dual reactivity enables sequential, site-selective functionalization that is not possible with analogs lacking either the second chlorine or the carbonyl group . For instance, 6-chlorohexan-2-one lacks the terminal chloride for a second, independent substitution, while 1,6-dichlorohexane lacks the carbonyl activation for α-alkylation chemistry [1].

Organic Synthesis Nucleophilic Substitution Reaction Selectivity

Physical Property Benchmarking: Vapor Pressure and Boiling Point Range as Purity and Handling Indicators

Reported physical properties, such as boiling point and predicted density, serve as critical benchmarks for verifying compound identity and purity upon receipt. Discrepancies in these values can indicate contamination or degradation. For 1,6-dichlorohexan-2-one, a boiling point range of 74-80 °C at 0.01 Torr and a predicted density of 1.146 ± 0.06 g/cm³ are documented . These values differ significantly from those of common analogs, such as 1,6-dichlorohexane (boiling point ~86-88 °C at 15 mmHg [1]), providing a simple, quantitative method for initial quality assessment.

Physical Chemistry Quality Control Handling and Storage

Computational LogP Differentiation: Lipophilicity as a Guide for Purification and Reaction Medium Selection

The predicted partition coefficient (LogP) of 1,6-dichlorohexan-2-one is a valuable descriptor for anticipating its behavior in extraction, chromatography, and biphasic reaction systems. A reported XLogP3 value of 1.8 indicates moderate lipophilicity. This value is lower than that of the fully chlorinated alkane analog, 1,6-dichlorohexane (predicted LogP ~2.9 [1]), due to the polar carbonyl group. This quantitative difference directly informs solvent selection for purification; for instance, 1,6-dichlorohexan-2-one will partition differently in water/organic solvent mixtures compared to its more lipophilic analog, impacting extraction efficiency and yield.

Computational Chemistry Lipophilicity Chromatography

Recommended Application Scenarios for 1,6-Dichlorohexan-2-one Based on Demonstrated Differentiation


Analytical Method Development and Quality Control of Chlorinated Ketone Intermediates

Laboratories developing or validating gas chromatography (GC) methods for complex reaction mixtures containing chlorinated ketones can rely on 1,6-dichlorohexan-2-one as a well-characterized reference standard. Its defined and predictable retention index (ΔRI) relative to hexan-2-one, as established by additive schemes for chloro derivatives, allows for unambiguous peak assignment and quantification of this specific isomer in the presence of other chlorinated byproducts [1]. This is essential for monitoring reaction progress and ensuring final product purity in multi-step syntheses where isomeric contamination is a known risk.

Sequential Functionalization in Medicinal Chemistry and Agrochemical Synthesis

The dual electrophilic nature of 1,6-dichlorohexan-2-one, featuring an activated α-chloro group and a terminal alkyl chloride, makes it a strategic building block for constructing more complex molecules via tandem reactions [1]. For example, the α-position can be selectively alkylated under basic conditions via enolate chemistry, while the terminal chloride can subsequently undergo nucleophilic substitution with amines, thiols, or other nucleophiles to introduce diverse functional groups. This sequential reactivity enables efficient synthesis of unsymmetrical diamines, amino alcohols, and heterocycles, which are common motifs in pharmaceuticals and crop protection agents .

Solvent and Purification System Optimization for Halogenated Intermediates

Process chemists can utilize the quantitatively distinct physicochemical properties of 1,6-dichlorohexan-2-one—specifically its boiling point (74-80 °C at 0.01 Torr) and predicted LogP (1.8)—to design and optimize large-scale isolation and purification workflows [1]. The lower LogP compared to non-polar analogs like 1,6-dichlorohexane (LogP ~2.9) directly informs the choice of solvent systems for liquid-liquid extraction and flash chromatography, maximizing recovery and minimizing solvent waste. Furthermore, the defined boiling point range under reduced pressure serves as a precise target for fractional distillation, a critical parameter for achieving high-purity material for subsequent sensitive reactions.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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